molecular formula C15H14O B12865313 1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone

1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone

Cat. No.: B12865313
M. Wt: 210.27 g/mol
InChI Key: NPJJEONAIQRNCD-UHFFFAOYSA-N
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Description

1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone is an organic compound with the molecular formula C15H14O It is a derivative of biphenyl, featuring a methyl group and an ethanone group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods: Industrial production of 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target .

Comparison with Similar Compounds

  • 1-(3’-Methyl[1,1’-biphenyl]-4-yl)ethanone
  • 1-(3-Methylphenyl)ethanone
  • 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)ethanone

Uniqueness: 1-(3’-Methyl[1,1’-biphenyl]-2-yl)ethanone is unique due to its specific substitution pattern on the biphenyl ring, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different biological activities and applications compared to its analogs .

Biological Activity

1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone, a compound with a biphenyl structure, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial, anticancer, and other pharmacological properties.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16H16O
  • IUPAC Name : this compound
  • Structural Representation :
    C16H16O\text{C}_{16}\text{H}_{16}\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of biphenyl derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against various bacterial strains.

CompoundMinimum Inhibitory Concentration (MIC)
This compoundTBD (To Be Determined)
Other Biphenyl DerivativesRanges from 0.5 μg/mL to >64 μg/mL

Note: Specific MIC values for this compound were not available in the literature but are expected to be in a similar range based on related compounds .

Anticancer Activity

The anticancer potential of biphenyl derivatives has been explored in various studies. For example, the compound was evaluated for its cytotoxic effects using the MTT assay across different cancer cell lines.

Cell LineIC50 Value (µM)
HT-29TBD
SW620TBD
HCT116TBD

The IC50 values indicate the concentration required to inhibit cell proliferation by 50% compared to control cells .

The biological activity of this compound may involve several mechanisms:

  • Induction of Apoptosis : Studies suggest that biphenyl derivatives can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Certain derivatives have shown the ability to halt cell cycle progression at specific phases (e.g., G2/M phase), which is crucial for cancer therapy.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of biphenyl derivatives:

  • Antibacterial Studies : A study conducted on various biphenyl derivatives showed that modifications to the biphenyl structure significantly influenced their antibacterial activity. The most effective compounds were noted to have specific substitutions that enhanced their potency against resistant strains .
  • Anticancer Evaluations : In vitro studies demonstrated that certain biphenyl compounds exhibited potent anticancer effects against colorectal cancer cell lines. The mechanisms involved included increased oxidative stress and modulation of apoptotic pathways .

Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-[2-(3-methylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O/c1-11-6-5-7-13(10-11)15-9-4-3-8-14(15)12(2)16/h3-10H,1-2H3

InChI Key

NPJJEONAIQRNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C(=O)C

Origin of Product

United States

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